Kemptide

Pre-steady-state kinetics Rapid quench flow Phosphoryl transfer mechanism

PKA activity assays demand substrates with reproducible kinetics and validated specificity controls. Variability across peptide analogs forces costly re-optimization and compromises inter-experimental comparability. Kemptide (LRRASLG) eliminates these confounds as the gold-standard synthetic PKA substrate. • Exclusive pre-steady-state characterization - burst phase 500 ± 60 s⁻¹; linear phase 21 s⁻¹ (100 µM) - enabling rapid quench flow mechanistic studies. • Definitive PKA signal attribution via validated PKI₅₋₂₄ inhibition (Ki = 36 nM); unambiguously discriminates PKA-specific activity in complex lysates. • Broad ortholog compatibility: kinetics characterized for porcine (Km = 1.6 µM), yeast TPK1 (Km = 46 µM), and bacterial SpkA (Km = 45 µM) PKA.

Molecular Formula C32H61N13O9
Molecular Weight 771.9 g/mol
Cat. No. B7802211
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameKemptide
Molecular FormulaC32H61N13O9
Molecular Weight771.9 g/mol
Structural Identifiers
SMILESCC(C)CC(C(=O)NC(CCCN=C(N)N)C(=O)NC(CCCN=C(N)N)C(=O)NC(C)C(=O)NC(CO)C(=O)NC(CC(C)C)C(=O)NCC(=O)O)N
InChIInChI=1S/C32H61N13O9/c1-16(2)12-19(33)26(50)42-21(9-7-11-39-32(36)37)29(53)43-20(8-6-10-38-31(34)35)28(52)41-18(5)25(49)45-23(15-46)30(54)44-22(13-17(3)4)27(51)40-14-24(47)48/h16-23,46H,6-15,33H2,1-5H3,(H,40,51)(H,41,52)(H,42,50)(H,43,53)(H,44,54)(H,45,49)(H,47,48)(H4,34,35,38)(H4,36,37,39)/t18-,19-,20-,21-,22-,23-/m0/s1
InChIKeyWIGDGIGALMYEBW-LLINQDLYSA-N
Commercial & Availability
Standard Pack Sizes0.5 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Kemptide: Gold-Standard PKA Substrate


Kemptide (LRRASLG) is a synthetic heptapeptide derived from the phosphorylation sequence of pig liver pyruvate kinase, corresponding to a natural cAMP-dependent protein kinase (PKA) substrate. It contains the canonical PKA recognition motif RRXS/TΨ, where X is any amino acid and Ψ is a hydrophobic residue. As a phosphate acceptor peptide, Kemptide is phosphorylated by PKA at the serine residue (Ser5), serving as the gold-standard synthetic substrate for in vitro PKA activity measurements [1]. Kemptide exhibits kinetics comparable to native protein substrates, with a reported Km of 16 μM under standard assay conditions .

Kemptide Irreplaceability


PKA substrates exhibit substantial variability in kinetic parameters, even when sharing the canonical RRXS/TΨ motif. For instance, CREBtide (KRREILSRRPSYR) demonstrates an apparent Km of 3.9 μM for PKA, approximately 10-fold lower than Kemptide's Km of 39 μM [1], while the ether-based analog L-EP exhibits a Km 25-fold higher and a Vmax 3.5-fold lower than Kemptide [2]. These differences preclude direct substitution of Kemptide in established assays without re-optimization of reaction conditions, substrate concentrations, and data normalization protocols. Furthermore, cross-reactivity profiles vary significantly; Kemptide's well-characterized inhibition by PKI₅₋₂₄ (Ki = 36 nM) enables definitive validation of PKA-specific signal [3], a feature not universally established for alternative substrates. The quantitative evidence below establishes the specific conditions under which Kemptide provides measurable advantages over its closest analogs.

Kemptide Comparative Evidence


Pre-Steady-State Burst Kinetics

Kemptide phosphorylation by PKA proceeds through a rapid burst phase with a maximum rate constant of 500 ± 60 s⁻¹, a kinetic feature that has been directly quantified only for Kemptide among synthetic PKA substrates. No comparable pre-steady-state burst rate data exist for CREBtide, KSR1, or CREB peptides, making Kemptide the uniquely validated substrate for mechanistic studies requiring resolution of phosphoryl transfer chemistry at the active site. Steady-state kcat from linear phase analysis was 21 s⁻¹ at 100 μM Kemptide [1].

Pre-steady-state kinetics Rapid quench flow Phosphoryl transfer mechanism

Km Affinity: Kemptide vs. CREBtide

CREBtide exhibits a 10-fold lower Km (3.9 μM) than Kemptide (Km = 39 μM) for cAMP-dependent protein kinase, indicating higher apparent affinity [1]. However, under identical assay conditions, Kemptide demonstrates higher Vmax (9.8 μmol/min/mg) and kcat values compared to CREBtide (Vmax = 12.4 μmol/min/mg) despite CREBtide's lower Km, resulting in similar catalytic efficiency (kcat/Km) values for both substrates [2].

Michaelis-Menten kinetics Enzyme affinity PKA substrate comparison

Catalytic Efficiency Comparison

Direct head-to-head comparison of Kemptide, CREB, and KSR1 phosphorylation by wild-type PKA catalytic subunit (PKA-CWT) reveals distinct catalytic efficiencies. Kemptide exhibits kcat/KM of 0.27 ± 0.03 μM⁻¹·s⁻¹, intermediate between CREB (0.21 ± 0.04 μM⁻¹·s⁻¹) and KSR1 (0.47 ± 0.08 μM⁻¹·s⁻¹). Kemptide's kcat (11.4 ± 0.5 s⁻¹) exceeds that of CREB (9.5 ± 0.5 s⁻¹) but is lower than KSR1 (14.1 ± 0.5 s⁻¹), while Kemptide's KM (42 ± 5 μM) is comparable to CREB (45 ± 8 μM) and higher than KSR1 (30 ± 5 μM) [1].

Catalytic efficiency kcat/KM PKA substrate ranking

PKA Selectivity and Affinity Validation

Kemptide demonstrates superior affinity for PKA (Km = 7.7 μM) compared to alternative peptide substrates tested under identical conditions. VRCRSRSI, the highest-affinity peptide among the α4 subunit-derived sequences, exhibited a Km of 44.5 μM for PKA, representing a 5.8-fold lower affinity than Kemptide. LMKRPSVVK and KARSLSVQH showed dramatically lower affinities with Km values of 593 μM and 2896 μM, respectively [1]. Kemptide also demonstrates functional selectivity; while phosphorylated by PKA, its phosphorylation is specifically inhibited by the PKA inhibitor PKI₅₋₂₄ with Ki = 36 nM, enabling definitive signal attribution [2].

Kinase selectivity PKA vs. PKC Cross-reactivity

Kemptide vs. Ether Analog L-EP

The ether-based peptide analog L-EP, designed by replacing the Ser-Leu-Gly unit of Kemptide with an ether-linkage, serves as a weak PKA substrate with a Km value 25-fold higher and a Vmax value 3.5-fold lower than Kemptide. L-EP also acts as a competitive inhibitor of Kemptide phosphorylation catalyzed by PKA, with a Ki value of 120 μM. The Km/Vmax ratio for L-EP is 80-fold higher than that of Kemptide, confirming Kemptide's superior substrate efficiency [1].

Competitive inhibition Substrate analog PKA inhibitor

Kemptide vs. ADR1: Cross-Species Affinity

Porcine heart PKA phosphorylates Kemptide with a Km of 1.6 μM, while the ADR1 peptide (ADR1-217-234, VRKRYLKKLTRRASFSAQ-NH₂) is phosphorylated with a Km of 0.23 μM, indicating 7-fold higher affinity for ADR1 peptide under these conditions [1]. However, yeast PKA (encoded by TPK1) phosphorylates Kemptide with a Km of 46 μM versus 5.3 μM for the ADR1 peptide, an 8.7-fold difference [1]. This cross-species variability underscores that substrate selection must account for the specific PKA ortholog employed in the assay system.

Species-specific kinetics ADR1 peptide PKA substrate cross-species

Kemptide Applications


Pre-Steady-State PKA Kinetics

Kemptide is uniquely suited for rapid quench flow studies requiring resolution of the burst phase (500 ± 60 s⁻¹) and linear phase (21 s⁻¹ at 100 μM) of PKA-catalyzed phosphorylation. This pre-steady-state characterization is exclusive to Kemptide among synthetic PKA substrates and enables mechanistic dissection of phosphoryl transfer chemistry at the active site [1].

Standard PKA Assays with PKI Validation

Kemptide's well-characterized inhibition by PKI₅₋₂₄ (Ki = 36 nM) provides a definitive control for PKA-specific signal attribution. This feature, combined with Kemptide's balanced catalytic efficiency (kcat/KM = 0.27 ± 0.03 μM⁻¹·s⁻¹) relative to CREB and KSR1, makes it the preferred reference substrate for PKA activity normalization across experimental conditions and for inhibitor screening campaigns [2][3].

High-Affinity PKA Detection

With a Km of 7.7 μM for mammalian PKA, Kemptide provides superior affinity compared to alternative peptide substrates (e.g., VRCRSRSI Km = 44.5 μM, LMKRPSVVK Km = 593 μM). This high affinity ensures robust signal generation even at low substrate concentrations, making Kemptide ideal for detecting PKA activity in crude cell lysates, tissue homogenates, and other complex biological matrices where competing phosphatases and non-specific proteins may otherwise mask signal [4].

Cross-Species PKA Activity Comparison

Kemptide's phosphorylation kinetics have been characterized across multiple PKA orthologs, including porcine heart (Km = 1.6 μM), yeast TPK1 (Km = 46 μM), and bacterial SpkA (Km = 45 μM). This cross-species kinetic profile enables Kemptide to serve as a universal reference substrate for comparative studies of PKA activity and substrate specificity evolution, facilitating reproducible benchmarking of kinase activity across diverse biological systems [5].

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